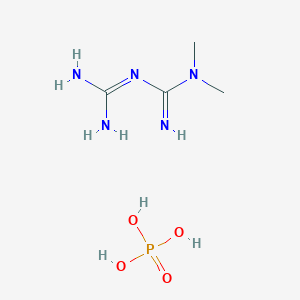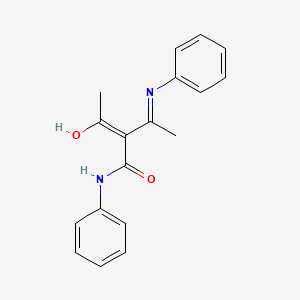![molecular formula C19H37ClOSi B14286858 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one CAS No. 137721-16-5](/img/no-structure.png)
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is an organosilicon compound characterized by the presence of a chloro(dimethyl)silyl group attached to a cyclododecanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one typically involves the following steps:
Formation of the Cyclododecanone Ring: The cyclododecanone ring can be synthesized through the cyclization of dodecanedioic acid or its derivatives under acidic or basic conditions.
Introduction of the Chloro(dimethyl)silyl Group: The chloro(dimethyl)silyl group is introduced via a hydrosilylation reaction. This involves the addition of chlorodimethylsilane to an appropriate alkene or alkyne precursor in the presence of a catalyst such as platinum or rhodium complexes.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction of the carbonyl group in the cyclododecanone ring can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include silyl-substituted amines, alcohols, and thiols.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of silicon-containing biomolecules and their interactions with biological systems.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-ol: This compound differs by having an alcohol group instead of a ketone.
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecane: This compound lacks the carbonyl group present in the original compound.
Uniqueness
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is unique due to the presence of both a chloro(dimethyl)silyl group and a cyclododecanone ring
Propriétés
| 137721-16-5 | |
Formule moléculaire |
C19H37ClOSi |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
2-[3-[chloro(dimethyl)silyl]propyl]-2,12-dimethylcyclododecan-1-one |
InChI |
InChI=1S/C19H37ClOSi/c1-17-13-10-8-6-5-7-9-11-14-19(2,18(17)21)15-12-16-22(3,4)20/h17H,5-16H2,1-4H3 |
Clé InChI |
AXJQNLLBUMRQDA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCC(C1=O)(C)CCC[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)

![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)


